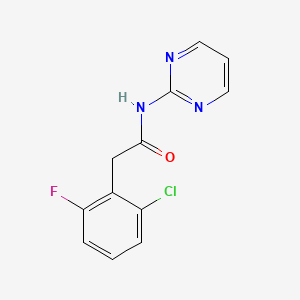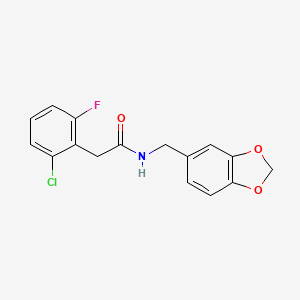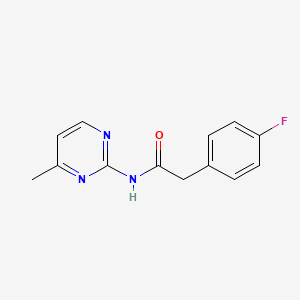![molecular formula C14H17ClN6OS B3451396 1-(3-chlorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B3451396.png)
1-(3-chlorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine
Overview
Description
1-(3-chlorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
1-(3-chlorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine acts as a selective inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which plays a crucial role in the survival and proliferation of B cells. By inhibiting BTK, this compound prevents the activation of downstream signaling pathways that promote cell survival and proliferation, leading to the death of cancerous B cells. This compound also inhibits the activation of T cells, which are involved in the development of autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancerous B cells, inhibit the proliferation of T cells, and reduce the production of inflammatory cytokines. This compound also has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-chlorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine in lab experiments is its specificity for BTK, which reduces the likelihood of off-target effects. This compound also has good solubility in water and organic solvents, making it easy to prepare for experiments. However, this compound has some limitations, including its relatively low potency compared to other BTK inhibitors and its potential for toxicity at high doses.
Future Directions
There are several future directions for the research and development of 1-(3-chlorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of this compound as a combination therapy with other drugs for the treatment of various diseases. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential for use in the treatment of other diseases beyond B-cell malignancies and autoimmune disorders.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders. Its specificity for BTK and favorable pharmacokinetic profile make it an attractive candidate for further research and development. With continued investigation and optimization, this compound may become a valuable therapeutic agent for the treatment of a range of diseases.
Scientific Research Applications
1-(3-chlorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine has been extensively studied for its potential use as a therapeutic agent in various diseases. In preclinical studies, this compound has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). This compound has also been shown to inhibit the proliferation of T cells and prevent the development of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN6OS/c1-19-14(16-17-18-19)23-10-13(22)21-7-5-20(6-8-21)12-4-2-3-11(15)9-12/h2-4,9H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTARYKQMTWHDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2-{[(benzylsulfonyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3451315.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(benzylsulfonyl)acetyl]piperazine](/img/structure/B3451320.png)
![2-(benzylsulfonyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B3451324.png)
![3-chloro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3451338.png)

![2-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B3451344.png)

![1-(2-furoyl)-4-[2-methoxy-4-(methylthio)benzoyl]piperazine](/img/structure/B3451382.png)
![1-(2-furoyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B3451389.png)

![N-[4-(acetylamino)phenyl]-2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3451407.png)
![4-{5-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3451419.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3451423.png)
![N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3451427.png)